molecular formula C6H6CrO4 B12644651 Chromium(2+) acrylate CAS No. 94275-85-1

Chromium(2+) acrylate

Katalognummer: B12644651
CAS-Nummer: 94275-85-1
Molekulargewicht: 194.11 g/mol
InChI-Schlüssel: JUPDCLPDWJDLRJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chromium(2+) acrylate is a coordination compound that features chromium in the +2 oxidation state bonded to acrylate ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chromium(2+) acrylate can be synthesized through the reaction of chromium(2+) salts with acrylate ligands under controlled conditions. One common method involves the reaction of chromium(2+) chloride with sodium acrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the chromium(2+) ion. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Chromium(2+) acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of chromium(2+) acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium(2+) ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in many catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Chromium(2+) acrylate is unique due to its specific coordination environment and the presence of acrylate ligands, which impart distinct reactivity and stability compared to other chromium compounds. Its ability to participate in polymerization reactions and form stable complexes makes it valuable in various applications .

Eigenschaften

CAS-Nummer

94275-85-1

Molekularformel

C6H6CrO4

Molekulargewicht

194.11 g/mol

IUPAC-Name

chromium(2+);prop-2-enoate

InChI

InChI=1S/2C3H4O2.Cr/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2

InChI-Schlüssel

JUPDCLPDWJDLRJ-UHFFFAOYSA-L

Kanonische SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Cr+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.